molecular formula C12H17N3O B1299855 5-Amino-2-piperidin-1-yl-benzamide CAS No. 50891-33-3

5-Amino-2-piperidin-1-yl-benzamide

Cat. No.: B1299855
CAS No.: 50891-33-3
M. Wt: 219.28 g/mol
InChI Key: LUAYPIWXMDEQHJ-UHFFFAOYSA-N
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Description

5-Amino-2-piperidin-1-yl-benzamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It is a benzamide derivative that contains both an amino group and a piperidine ring, making it a versatile compound in various chemical and biological applications.

Future Directions

Piperidine derivatives, including “5-Amino-2-piperidin-1-yl-benzamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They have potential clinical applications against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

5-Amino-2-piperidin-1-yl-benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their stability and function.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular processes such as apoptosis and cell cycle progression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases by competing with ATP for binding sites . This inhibition can result in downstream effects on signaling pathways and cellular functions. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence its localization and accumulation in specific tissues or cellular compartments. For example, this compound may be transported into cells via specific transporters and accumulate in the cytoplasm or nucleus.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can impact gene expression and other nuclear processes.

Chemical Reactions Analysis

5-Amino-2-piperidin-1-yl-benzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Amino-2-piperidin-1-yl-benzamide can be compared with other benzamide derivatives and piperidine-containing compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-amino-2-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-9-4-5-11(10(8-9)12(14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAYPIWXMDEQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357134
Record name 5-Amino-2-piperidin-1-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50891-33-3
Record name 5-Amino-2-(1-piperidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50891-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-piperidin-1-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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